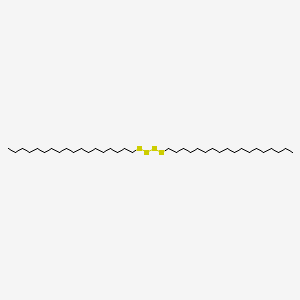
Dioctadecyltetrasulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctadecyltetrasulfane is an organic compound with the chemical formula C36H74S4 It is a member of the tetrasulfane family, characterized by the presence of four sulfur atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
Dioctadecyltetrasulfane can be synthesized through several methods. One common approach involves the reaction of octadecylthiol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of specialized reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high yields and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions
Dioctadecyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms and the long alkyl chains in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous solvents, such as tetrahydrofuran (THF), under an inert atmosphere.
Substitution: Substitution reactions involving this compound often occur at the sulfur atoms. Common reagents include alkyl halides, which react with the sulfur atoms to form new sulfur-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions typically result in the formation of new organosulfur compounds.
科学研究应用
Dioctadecyltetrasulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of dioctadecyltetrasulfane is primarily related to its ability to interact with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. Additionally, the compound’s long alkyl chains may facilitate its incorporation into lipid membranes, influencing membrane properties and cellular processes.
相似化合物的比较
Similar Compounds
Dioctadecyldisulfane (C36H74S2): This compound has two sulfur atoms instead of four and exhibits different chemical reactivity and properties.
Dioctadecyltrisulfane (C36H74S3): With three sulfur atoms, this compound shares some similarities with dioctadecyltetrasulfane but has distinct chemical behavior.
Octadecylthiol (C18H37SH): A simpler compound with a single sulfur atom, used as a building block for more complex organosulfur compounds.
Uniqueness
This compound’s uniqueness lies in its four sulfur atoms, which confer specific chemical reactivity and potential applications not found in similar compounds with fewer sulfur atoms. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2884-99-3 |
|---|---|
分子式 |
C36H74S4 |
分子量 |
635.2 g/mol |
IUPAC 名称 |
1-(octadecyltetrasulfanyl)octadecane |
InChI |
InChI=1S/C36H74S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI 键 |
PBCMRNUMIAQRBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


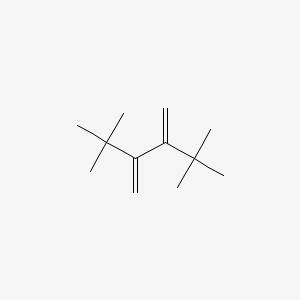
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
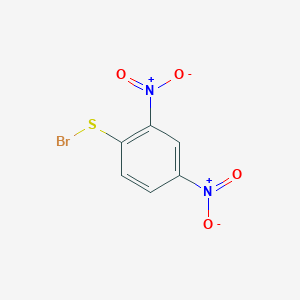
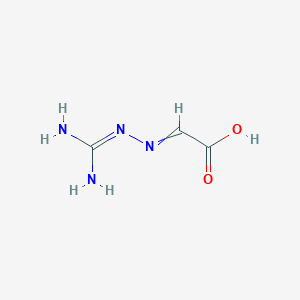

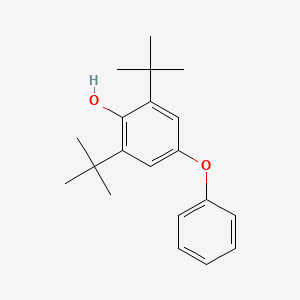
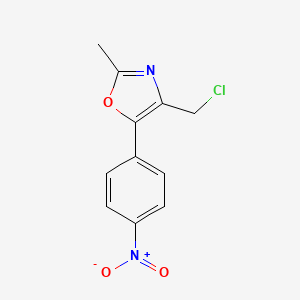
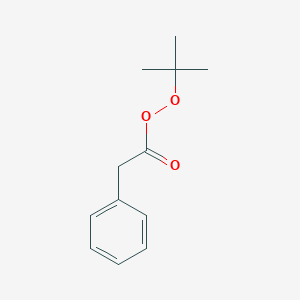
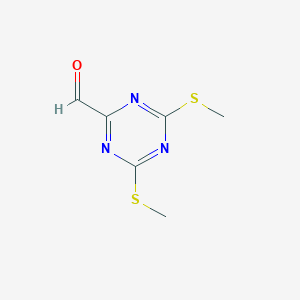
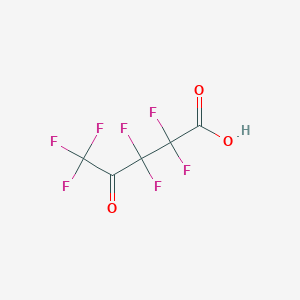
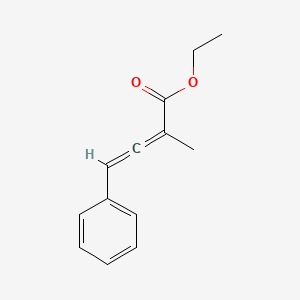
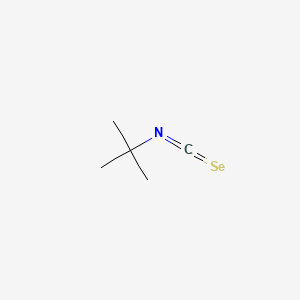
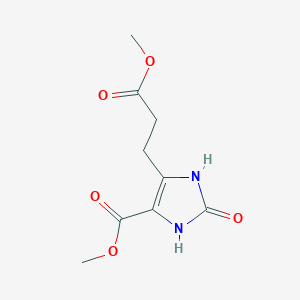
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
